RO 2468

Description

Properties

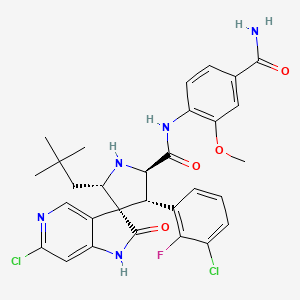

Molecular Formula |

C30H30Cl2FN5O4 |

|---|---|

Molecular Weight |

614.5 g/mol |

IUPAC Name |

(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide |

InChI |

InChI=1S/C30H30Cl2FN5O4/c1-29(2,3)12-21-30(16-13-35-22(32)11-19(16)37-28(30)41)23(15-6-5-7-17(31)24(15)33)25(38-21)27(40)36-18-9-8-14(26(34)39)10-20(18)42-4/h5-11,13,21,23,25,38H,12H2,1-4H3,(H2,34,39)(H,36,40)(H,37,41)/t21-,23-,25+,30+/m0/s1 |

InChI Key |

CGCOPBXAGSCZNX-FNQJWKMRSA-N |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

RO 2468: A Deep Dive into its Mechanism of Action in p53 Wild-Type Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, earning it the moniker "guardian of the genome." In response to cellular stress, such as DNA damage or oncogenic signaling, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and senescence, thereby preventing the propagation of damaged cells. However, in approximately 50% of human cancers, the function of p53 is abrogated through mutations in the TP53 gene itself. In the remaining cancers that retain wild-type p53, its tumor-suppressive functions are often silenced by other mechanisms. One of the most prominent of these is the overexpression of Murine Double Minute 2 (MDM2), a key negative regulator of p53.

RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2] By disrupting this interaction, this compound aims to reactivate the latent tumor suppressor function of wild-type p53 in cancer cells, offering a promising therapeutic strategy for a wide range of human malignancies. This technical guide will provide a comprehensive overview of the mechanism of action of this compound in p53 wild-type cancers, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Reactivating the p53 Pathway

The primary mechanism of action of this compound is the competitive inhibition of the binding of p53 to MDM2.[1][3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its cellular levels low.[1] Furthermore, the binding of MDM2 to the N-terminal transactivation domain of p53 directly blocks its ability to activate the transcription of its target genes.

In many p53 wild-type cancers, the MDM2 gene is amplified, leading to an overabundance of the MDM2 protein. This effectively sequesters and inactivates p53, allowing cancer cells to evade apoptosis and continue to proliferate. This compound, by binding to the p53-binding pocket of MDM2, prevents the p53-MDM2 interaction. This leads to the stabilization and accumulation of p53 in the nucleus. The reactivated p53 can then bind to the promoter regions of its target genes, initiating a transcriptional program that ultimately leads to cell cycle arrest and apoptosis.[1][4]

Quantitative Data on the Efficacy of this compound

The potency and selectivity of this compound have been evaluated in a variety of preclinical studies. The following tables summarize the key quantitative data from these investigations.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Binding Assay | MDM2 | 6 | [1] |

| Caption: In Vitro Binding Affinity of this compound to MDM2. |

| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Reference |

| SJSA-1 | Wild-Type | Osteosarcoma | 0.014 | [1] |

| HCT116 | Wild-Type | Colorectal Carcinoma | Not explicitly stated, but high potency observed | [1] |

| RKO | Wild-Type | Colorectal Carcinoma | Not explicitly stated, but high potency observed | [1] |

| SW480 | Mutant | Colorectal Carcinoma | 12.8 | [1] |

| MDA-MB-435 | Mutant | Melanoma | >30 | [1] |

| Caption: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines. |

| Xenograft Model | Treatment | Dosage | Outcome | Reference |

| SJSA-1 Osteosarcoma | This compound | 10 mg/kg | Tumor Regression | [1] |

| Caption: In Vivo Efficacy of this compound in a Xenograft Model. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to quantify the ability of this compound to disrupt the interaction between MDM2 and p53.

-

Reagents : Recombinant human MDM2 protein, a biotinylated p53-derived peptide, europium cryptate-labeled anti-GST antibody (donor fluorophore), and streptavidin-XL665 (acceptor fluorophore).

-

Procedure :

-

MDM2 protein is incubated with the biotinylated p53 peptide in the presence of varying concentrations of this compound.

-

The donor and acceptor fluorophores are added to the mixture.

-

If the MDM2-p53 interaction occurs, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

-

The ability of this compound to inhibit this interaction is measured by a decrease in the FRET signal.

-

-

Data Analysis : The IC50 value, representing the concentration of this compound required to inhibit 50% of the MDM2-p53 binding, is calculated.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding : p53 wild-type (e.g., SJSA-1, HCT116, RKO) and p53 mutant (e.g., SW480, MDA-MB-435) cancer cells are seeded in 96-well plates.

-

Treatment : Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model : Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation : Human p53 wild-type cancer cells, such as SJSA-1, are subcutaneously injected into the flank of the mice.[5][6]

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment : Once tumors reach a predetermined size, mice are treated with this compound (e.g., 10 mg/kg, orally) or a vehicle control on a set schedule.[1]

-

Tumor Measurement : Tumor volume is measured regularly using calipers.

-

Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Evidence of tumor regression is also noted.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound Mechanism of Action in p53 Wild-Type Cancers.

Caption: A Typical Preclinical Evaluation Workflow for an MDM2 Inhibitor.

Conclusion

This compound represents a targeted therapeutic approach for the treatment of p53 wild-type cancers. By specifically inhibiting the p53-MDM2 interaction, it effectively restores the tumor suppressor function of p53, leading to cell cycle arrest and apoptosis in cancer cells. The preclinical data strongly support its potency and selectivity, with demonstrated efficacy in both in vitro and in vivo models. The detailed experimental protocols and a clear understanding of the underlying signaling pathways provide a solid foundation for further research and development of this compound and other MDM2 inhibitors as a valuable class of anti-cancer agents. Continued investigation into its clinical efficacy and the identification of predictive biomarkers will be crucial for its successful translation into the clinic.

References

- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. altogenlabs.com [altogenlabs.com]

- 6. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

The Discovery and Synthesis of RO-2468: A Potent p53-MDM2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its functions include initiating cell cycle arrest, apoptosis (programmed cell death), and senescence in response to cellular stress. However, in a significant portion of human cancers where p53 remains unmutated (wild-type), its tumor-suppressive functions are often abrogated by the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 acts as the primary negative regulator of p53 by directly binding to its transactivation domain, thereby promoting its degradation via the ubiquitin-proteasome pathway. The discovery of small-molecule inhibitors that can disrupt the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 and restore its anti-cancer activities. This guide provides a detailed overview of the discovery, synthesis, and preclinical characterization of RO-2468, a potent and orally active p53-MDM2 inhibitor.

Discovery and Rationale

RO-2468 was developed as part of a research program aimed at identifying non-imidazoline-based inhibitors of the p53-MDM2 interaction. The core of its discovery lies in the structure-based design and optimization of a pyrrolidine-based scaffold. This scaffold was identified as a promising starting point due to its favorable in vitro and in vivo pharmacological properties. The primary goal was to develop compounds with high binding affinity to MDM2, excellent cellular potency, and desirable pharmacokinetic profiles suitable for clinical development. RO-2468 emerged from these efforts as a highly potent and selective antagonist of the p53-MDM2 interaction, demonstrating significant anti-proliferative activity in cancer cells with wild-type p53.

Quantitative Data Summary

The preclinical evaluation of RO-2468 generated significant quantitative data, which is summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of RO-2468

| Assay Type | Parameter | Value |

| HTRF Biochemical Binding Assay | IC50 (nM) | 6 |

| Cell Line | p53 Status | MTT IC50 (µM) |

| SJSA-1 (Osteosarcoma) | Wild-Type | 0.09 |

| RKO (Colon Carcinoma) | Wild-Type | 0.15 |

| PC-3 (Prostate Carcinoma) | Null | > 30 |

| SW620 (Colon Carcinoma) | Mutant | > 30 |

Table 2: In Vivo Efficacy of RO-2468 in Xenograft Model

| Animal Model | Tumor Type | Dosing | Outcome |

| Nude Mice | SJSA-1 Xenograft | 10 mg/kg, oral, daily | Significant tumor regression |

Signaling Pathway and Mechanism of Action

RO-2468 functions by competitively binding to the p53-binding pocket of MDM2, thereby blocking the interaction between p53 and MDM2. This disruption leads to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.

Caption: p53-MDM2 signaling pathway and the inhibitory action of RO-2468.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Biochemical Binding Assay

This assay was employed to determine the in vitro binding affinity of RO-2468 to the MDM2 protein.

-

Reagents: Recombinant human MDM2 protein, a biotinylated p53-derived peptide, and HTRF detection reagents (europium cryptate-labeled anti-GST antibody and streptavidin-XL665).

-

Procedure:

-

The MDM2 protein and the biotinylated p53 peptide were incubated with varying concentrations of RO-2468 in an assay buffer.

-

The HTRF detection reagents were added to the mixture.

-

The plate was incubated to allow for binding and signal development.

-

The HTRF signal was read on a compatible plate reader.

-

-

Data Analysis: The IC50 value, representing the concentration of RO-2468 required to inhibit 50% of the p53-MDM2 interaction, was calculated from the dose-response curve.

RO 2468: A Comprehensive Technical Guide on its Biological Target and Pathway Analysis

This technical guide provides an in-depth analysis of RO 2468, a potent and selective small molecule inhibitor of the p53-MDM2 interaction. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the compound's biological target, mechanism of action, and the signaling pathway it modulates.

Core Biological Target: MDM2

This compound is a potent, orally active, and selective inhibitor of the p53-MDM2 interaction.[1][2] Its primary biological target is the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor.[3] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by overexpression of MDM2.[4] this compound acts by binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[4][5]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and its related compounds, as reported in the primary literature.

| Compound | HTRF IC50 (nM) | SJSA-1 (p53 wt) IC50 (µM) | SW480 (p53 mutant) IC50 (µM) |

| This compound | 6 | 0.009 | > 25 |

| RO5353 | 7 | 0.023 | > 25 |

| RG7388 | 10 | 0.09 | > 50 |

Signaling Pathway Analysis

The p53-MDM2 signaling pathway is a critical regulator of cell fate in response to cellular stress. Under normal, unstressed conditions, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Upon cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally regulates a host of downstream target genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, BAX). This compound mimics the effect of cellular stress signals by directly inhibiting the MDM2-p53 interaction.

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Biochemical Binding Assay

This assay quantifies the ability of a compound to disrupt the interaction between p53 and MDM2 in a biochemical setting.

Materials:

-

GST-tagged MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds (e.g., this compound)

-

384-well low-volume microplates

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the GST-MDM2 protein, biotinylated p53 peptide, and the test compound.

-

Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow for binding.

-

Add the europium cryptate-labeled anti-GST antibody and streptavidin-XL665 to the wells.

-

Incubate for another period (e.g., 60 minutes) at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

MTT Cellular Antiproliferative Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SJSA-1 and SW480)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the evaluation of a p53-MDM2 inhibitor like this compound.

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: RO 48-8071 and its Role in Cancer Cell Apoptosis

An in-depth analysis of scientific literature reveals no specific compound designated "RO 2468" with a recognized role in inducing apoptosis in cancer cells. It is plausible that this designation is a typographical error or a lesser-known internal compound code. However, extensive research exists for a similarly named compound, RO 48-8071 , which has demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer models. This technical guide will, therefore, focus on the function of RO 48-8071 in inducing apoptosis in cancer cells, with the assumption that this is the compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: RO 48-8071 is an inhibitor of the enzyme oxidosqualene cyclase (OSC), which plays a crucial role in the cholesterol biosynthesis pathway.[1] By blocking this pathway, RO 48-8071 has been shown to inhibit the growth of various cancer cell types, including prostate, breast, ovarian, and pancreatic cancer cells.[1] A key mechanism of its anti-cancer activity is the induction of apoptosis.

Mechanism of Action

RO 48-8071's primary mechanism of action is the inhibition of cholesterol biosynthesis. This disruption of a fundamental cellular process can trigger apoptosis through various signaling pathways. Mechanistically, RO 48-8071 has been shown to induce apoptosis in tumor cells in vivo.[1] In some cancers, such as breast and prostate cancer, RO 48-8071 induces the expression of estrogen receptor-β (ERβ), which can act as a tumor suppressor.[1] Additionally, inhibitors of cholesterol synthesis, like RO 48-8071, can modulate apoptosis through the ERK and JNK signaling pathways in breast and pancreatic cancer.[1]

Quantitative Data on Anti-Cancer Effects

The following table summarizes the quantitative data on the effects of RO 48-8071 on cancer cells as reported in the literature.

| Cancer Type | Cell Line | Effect | Measurement | Result | Citation |

| Prostate Cancer | In vitro | Apoptosis Induction | Not Specified | RO induces apoptosis | [1] |

| Ovarian Cancer | In vitro / In vivo | Growth Inhibition | Not Specified | Potent inhibitor of human EOC | [1] |

| Pancreatic Cancer | In vivo (mice) | Tumor Growth Inhibition | Tumor Volume | Inhibitory roles on development | [1] |

| Breast Cancer | In vitro | Proliferation Inhibition | Not Specified | Inhibitory effect on proliferation | [1] |

Signaling Pathways Implicated in RO 48-8071-Induced Apoptosis

The induction of apoptosis by RO 48-8071 is a complex process involving multiple signaling cascades. The primary trigger is the inhibition of the cholesterol biosynthesis pathway, which leads to downstream effects on key regulatory pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of RO 48-8071.

1. Cell Viability and Apoptosis Assay using Flow Cytometry

This protocol is a standard method to quantify the extent of apoptosis induced by a compound.

-

Materials and Equipment:

-

Cell dissociation agent (e.g., trypsin)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Benchtop centrifuge

-

Fluorescent Annexin V probe

-

Viability dye (e.g., Propidium Iodide - PI)

-

Flow cytometer[2]

-

-

Procedure:

-

Cell Preparation:

-

Staining:

-

Pellet the cells by centrifugation.

-

Resuspend the cells in a binding buffer.

-

Add Annexin V and PI to the cell suspension.

-

Incubate at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

-

2. In Vivo Tumorigenicity Study

This protocol outlines a general procedure for assessing the anti-tumor effects of RO 48-8071 in an animal model.

-

Materials and Equipment:

-

Cancer cell line (e.g., PANC-1 for pancreatic cancer)

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Phosphate-buffered saline (PBS)

-

RO 48-8071 solution for injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Inoculation:

-

Suspend cancer cells in PBS.

-

Inoculate the cells subcutaneously into the flanks of the mice.[1]

-

-

Treatment:

-

Once tumors are established, randomly assign mice to treatment and control groups.

-

Administer RO 48-8071 (or vehicle control) to the mice according to the desired dosing schedule (e.g., intraperitoneal injection).[1]

-

-

Tumor Measurement:

-

Measure tumor volumes at regular intervals (e.g., every 3 days) using calipers.[1]

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

-

-

References

The Spirooxindole Scaffold: A Deep Dive into the Structure-Activity Relationship of p53-MDM2 Inhibitor RO 2468 and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of RO 2468, a potent and selective spirooxindole-based inhibitor of the p53-MDM2 protein-protein interaction. By meticulously curating data from seminal publications and patent literature, this document offers a detailed look at the chemical features driving the potency of this compound and its analogs, alongside the experimental methodologies used for their evaluation.

Core Structure and Mechanism of Action

This compound belongs to a class of compounds designed to disrupt the interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. By competitively binding to the p53-binding pocket on MDM2, this compound and its analogs stabilize p53, leading to the reactivation of the p53 signaling pathway and subsequent cell cycle arrest and apoptosis in cancer cells.

The spirooxindole scaffold of this compound serves as a rigid framework that correctly orients the key pharmacophoric elements into the three critical hydrophobic pockets of MDM2, mimicking the binding of p53's own Phe19, Trp23, and Leu26 residues.

Structure-Activity Relationship (SAR) Analysis

The potency of this compound and its analogs is finely tuned by substitutions on the spirooxindole core. The following table summarizes the quantitative SAR data for key compounds in this series, highlighting the impact of various modifications on their inhibitory activity against the p53-MDM2 interaction.

| Compound | R1 (Leu26 pocket) | R2 (Phe19 pocket) | R3 (Trp23 pocket) | HTRF IC50 (nM) |

| RO-8994 | 3-chloro-2-fluorophenyl | Neopentyl | 6-chlorooxindole | 5 |

| This compound | 3-chloro-2-fluorophenyl | Neopentyl | 6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | 6 |

| RO-5353 | 3-chloro-2-fluorophenyl | Neopentyl | 2-chloro-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one | 7 |

Key SAR Insights:

-

Leu26 Pocket (R1): The 3-chloro-2-fluorophenyl group is a highly effective moiety for interacting with the Leu26 pocket of MDM2. The specific halogenation pattern is crucial for optimal binding.

-

Phe19 Pocket (R2): A bulky hydrophobic group, such as a neopentyl group, is preferred for filling the Phe19 pocket, contributing significantly to the overall binding affinity.

-

Trp23 Pocket (R3): The core of the SAR exploration in this series revolves around bioisosteric replacements of the 6-chlorooxindole group of the parent compound, RO-8994. The introduction of a 6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one moiety in this compound and a 2-chloro-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one in RO-5353 maintains high potency, demonstrating that modifications at this position are well-tolerated and can be used to fine-tune physicochemical and pharmacokinetic properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Binding

This assay quantitatively measures the inhibition of the p53-MDM2 interaction in a high-throughput format.

Materials:

-

GST-tagged human MDM2 protein

-

Biotinylated human p53 peptide (sequence: SQETFSDLWKLLPEN)

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 120 mM NaCl, 0.1% BSA

-

Test compounds (e.g., this compound) serially diluted in DMSO

-

384-well low-volume white plates

Procedure:

-

Prepare a solution of GST-MDM2 and biotin-p53 peptide in assay buffer.

-

Add 2 µL of the test compound dilutions in DMSO to the wells of the 384-well plate.

-

Add 8 µL of the GST-MDM2/biotin-p53 peptide mixture to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a detection mixture containing the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 in assay buffer.

-

Add 10 µL of the detection mixture to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

-

The HTRF ratio (665 nm / 620 nm * 10,000) is calculated. Inhibition of the p53-MDM2 interaction results in a decrease in the HTRF signal.

-

IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

General Synthesis of Spirooxindole Analogs

The synthesis of this compound and its analogs typically involves a key [3+2] cycloaddition reaction between an azomethine ylide and a substituted methylene-oxindole.

Step 1: Synthesis of the Methylene-Oxindole Core

-

A substituted oxindole is condensed with a suitable aldehyde (e.g., formaldehyde) under basic conditions (e.g., piperidine in ethanol) to yield the corresponding methylene-oxindole derivative.

Step 2: Generation of the Azomethine Ylide and [3+2] Cycloaddition

-

A substituted isatin is reacted with an amino acid (e.g., sarcosine) in a suitable solvent (e.g., toluene or methanol) with heating to generate the azomethine ylide in situ via decarboxylation.

-

The methylene-oxindole from Step 1 is added to the reaction mixture.

-

The [3+2] cycloaddition proceeds to form the spiro-pyrrolidinyl-oxindole core. The stereochemical outcome of this reaction is critical and can be influenced by the choice of catalyst and reaction conditions.

Step 3: Functional Group Interconversion and Final Product Formation

-

Further chemical modifications, such as amide couplings or substitutions on the aromatic rings, are performed on the spiro-oxindole core to introduce the desired R1, R2, and R3 groups, yielding the final target compounds like this compound.

-

Purification is typically achieved by column chromatography and the structure is confirmed by NMR and mass spectrometry.

Visualizations

p53-MDM2 Signaling Pathway and Inhibition by this compound

Caption: p53-MDM2 negative feedback loop and its inhibition by this compound.

Experimental Workflow for this compound Analog Synthesis and Evaluation

Preclinical Pharmacokinetics and Pharmacodynamics of Apixaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban is an oral, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By reversibly binding to FXa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[3][4] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of apixaban, compiled from various in vivo and in vitro studies. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the development of anticoagulant therapies.

Pharmacokinetics

Apixaban has demonstrated favorable pharmacokinetic properties in several preclinical species, including rats, dogs, and chimpanzees, characterized by good oral bioavailability, a small volume of distribution, and low systemic clearance.[1][5]

Data Summary

The following tables summarize the key pharmacokinetic parameters of apixaban in rats and dogs following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Apixaban in Rats

| Parameter | IV Administration | Oral Administration |

| Dose | 1 mg/kg | 10 mg/kg |

| Bioavailability (%) | N/A | ~50 |

| Volume of Distribution (Vd; L/kg) | ~0.5 | N/A |

| Systemic Clearance (CL; L/h/kg) | ~0.9 | N/A |

| Renal Clearance (% of Systemic CL) | ~10-30 | N/A |

Data compiled from multiple sources.[1]

Table 2: Pharmacokinetic Parameters of Apixaban in Dogs

| Parameter | IV Administration | Oral Administration (0.20 ± 0.01 mg/kg) |

| Dose | 0.5 mg/kg | 0.20 ± 0.01 mg/kg |

| Bioavailability (%) | N/A | 28.4 |

| Volume of Distribution (Vd; ml/kg) | ~200 | 177 ± 28.7 |

| Systemic Clearance (CL; L/h/kg) | ~0.04 | N/A |

| Renal Clearance (% of Systemic CL) | ~10-30 | N/A |

| Time to Cmax (h) | N/A | 5 |

| Elimination Half-life (h) | N/A | 3.1 |

Data compiled from multiple sources.[1][6]

Experimental Protocols

Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Intravenous (IV): A single bolus dose is administered via the tail vein.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.[7]

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of apixaban are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Studies in Dogs

-

Animal Model: Beagle dogs.

-

Administration:

-

Intravenous (IV): A single bolus dose is administered via a cephalic vein.

-

Oral (PO): A single dose is administered orally.

-

-

Blood Sampling:

-

Sample Processing: Plasma is separated by centrifugation and stored frozen.

-

Bioanalysis: Apixaban concentrations in plasma are quantified by LC-MS/MS.

Pharmacokinetic Experimental Workflow

Pharmacodynamics

The primary pharmacodynamic effect of apixaban is the inhibition of Factor Xa, leading to a prolongation of clotting times. This anticoagulant activity has been demonstrated in various in vitro and in vivo preclinical models.

Data Summary

The following tables summarize the key pharmacodynamic parameters of apixaban.

Table 3: In Vitro Anti-Factor Xa Activity of Apixaban

| Species | IC50 (µM) | Ki (nM) |

| Human | N/A | 0.08 |

| Rat | 0.73 ± 0.03 | 1.3 |

| Dog | 1.5 ± 0.15 | 1.7 |

| Rabbit | N/A | 0.16 |

IC50: Concentration causing 50% inhibition. Ki: Inhibitory constant. Data compiled from multiple sources.[1][9][10]

Table 4: In Vitro Anticoagulant Activity of Apixaban (Prothrombin Time)

| Species | Apparent Ki (µM) | EC2x (µM) |

| Rat | 1.7 | 7.9 |

| Dog | 6.6 | 6.7 |

| Chimpanzee | 4.8 | N/A |

| Human | N/A | 3.6 |

| Rabbit | N/A | 2.3 |

Apparent Ki: Apparent inhibitory constant. EC2x: Concentration required to double the prothrombin time. Data compiled from multiple sources.[1][10]

Table 5: In Vivo Antithrombotic Efficacy of Apixaban in Rabbits

| Thrombosis Model | ED50 (mg/kg/h, IV) |

| Arteriovenous-Shunt Thrombosis (AVST) | 0.27 ± 0.03 |

| Venous Thrombosis (VT) | 0.11 ± 0.03 |

| Electrically Mediated Carotid Arterial Thrombosis (ECAT) | 0.07 ± 0.02 |

ED50: Dose that reduced thrombus weight or increased blood flow by 50%. Data compiled from a study in rabbits.[10]

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

-

Principle: This assay measures the residual activity of a known amount of FXa after incubation with plasma containing an FXa inhibitor. The residual FXa cleaves a chromogenic substrate, and the resulting color intensity is inversely proportional to the concentration of the inhibitor.[6][9]

-

Procedure:

-

Platelet-poor plasma is obtained by double centrifugation of citrated whole blood.[11]

-

The plasma sample is incubated with a known excess of bovine FXa.

-

A chromogenic substrate specific for FXa is added.

-

The rate of color development is measured spectrophotometrically at 405 nm.[12]

-

The concentration of apixaban is determined by comparing the result to a standard curve prepared with known concentrations of apixaban.[6]

-

Prothrombin Time (PT) Assay

-

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. It evaluates the extrinsic and common pathways of the coagulation cascade.[13][14]

-

Procedure:

In Vivo Thrombosis Models in Rabbits

-

Ferric Chloride-Induced Arterial Thrombosis Model:

-

The carotid artery is exposed in an anesthetized rabbit.

-

A filter paper saturated with ferric chloride (FeCl3) solution is applied to the adventitial surface of the artery to induce endothelial injury.[16]

-

Blood flow is monitored using a Doppler flow probe to determine the time to occlusion.

-

-

Venous Thrombosis Model:

-

A segment of the jugular vein is isolated in an anesthetized rabbit.

-

Stasis is induced by ligating the vessel.

-

Thrombus formation is initiated, and after a set period, the thrombus is excised and weighed.

-

Apixaban's Mechanism and Pharmacodynamic Assessment

Conclusion

The preclinical data for apixaban reveal a promising profile for an oral anticoagulant. Its predictable pharmacokinetics and concentration-dependent pharmacodynamics support its clinical development for the prevention and treatment of thromboembolic disorders.[1] The experimental models and assays described in this guide are fundamental for the continued investigation and development of novel anticoagulants.

References

- 1. A novel model of venous thrombosis in the vena cava of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]

- 4. Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib | MDPI [mdpi.com]

- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 6. Anti-Xa Assays [practical-haemostasis.com]

- 7. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 8. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]

- 9. Apixaban and rivaroxaban anti-Xa level utilization and associated bleeding events within an academic health system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel model of atherosclerosis in rabbits using injury to arterial walls induced by ferric chloride as evaluated by optical coherence tomography as well as intravascular ultrasound and histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hematology.testcatalog.org [hematology.testcatalog.org]

- 12. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 14. access.wiener-lab.com [access.wiener-lab.com]

- 15. atlas-medical.com [atlas-medical.com]

- 16. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

In Vitro Characterization of RO 2468 Anti-Tumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2][3] The tumor suppressor protein p53 plays a critical role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By blocking the interaction between p53 and MDM2, this compound stabilizes and activates p53, thereby restoring its ability to control cell proliferation and induce apoptosis in cancer cells. This document provides a comprehensive technical overview of the in vitro characterization of this compound's anti-tumor activity, including detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound In Vitro Activity

The anti-tumor activity of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to MDM2 and its anti-proliferative effects on cancer cell lines.

| Assay Type | Description | Cell Line | Metric | Value | Reference |

| Biochemical Binding Assay | Measures the affinity of this compound to the MDM2 protein. | N/A | IC50 | 6 nM | [4] |

| Cellular Antiproliferative Assay (MTT) | Assesses the ability of this compound to inhibit the growth of cancer cells. | SJSA-1 (osteosarcoma, wild-type p53) | IC50 | 9 nM - 22.7 µM (for analogues) | [2] |

| Cellular Antiproliferative Assay (MTT) | Assesses the ability of this compound to inhibit the growth of cancer cells with mutated p53. | SW480 (colon adenocarcinoma, mutant p53) | IC50 | Selective (potency is significantly lower than in wild-type p53 cells) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

p53-MDM2 Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of this compound to disrupt the interaction between p53 and MDM2.

Principle: A fluorescently labeled p53-derived peptide is used. When bound to the larger MDM2 protein, the peptide's rotation is slowed, resulting in a high fluorescence polarization (FP) signal. A competitive inhibitor like this compound will displace the labeled peptide, leading to a decrease in the FP signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human MDM2 protein and a fluorescently labeled p53 peptide to their final concentrations in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted this compound at various concentrations.

-

Add the MDM2 protein and the fluorescently labeled p53 peptide to each well.

-

Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of binding at each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., SJSA-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorochrome (e.g., FITC) and co-staining with a viability dye like propidium iodide (PI), it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound at a concentration expected to induce apoptosis.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of permeabilized cells. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells based on their cell cycle phase.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells and wash with PBS.

-

-

Cell Fixation and Permeabilization:

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

-

Staining:

-

Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Workflow for the MTT cell viability assay.

Caption: p53-mediated apoptosis pathway activated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of RO 2468 in Solid Tumors: A Technical Overview

This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of RO 2468, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction, in solid tumors. The data and methodologies presented are based on foundational preclinical research.

Introduction: Mechanism of Action

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In approximately 50% of human cancers, the p53 pathway is inactivated through mutations in the TP53 gene. In many other cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, Murine Double Minute 2 (MDM2). MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system.

This compound is a pyrrolidine-based compound designed to disrupt the p53-MDM2 interaction. By occupying the p53-binding pocket on MDM2, this compound stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that suppress tumor growth. Preclinical studies have focused on characterizing its potency, selectivity, and in vivo anti-tumor activity in various solid tumor models expressing wild-type p53.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy: Cellular Proliferation Assays

The anti-proliferative activity of this compound was assessed against a panel of human solid tumor cell lines with varying p53 status. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.

| Cell Line | Tumor Type | p53 Status | This compound IC50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 0.08 |

| MCF7 | Breast Adenocarcinoma | Wild-Type | 0.25 |

| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.31 |

| A549 | Lung Carcinoma | Wild-Type | 0.45 |

| PC-3 | Prostate Carcinoma | Null | > 10 |

| SW480 | Colorectal Adenocarcinoma | Mutant | > 10 |

In Vivo Efficacy: Xenograft Tumor Models

The anti-tumor activity of this compound was evaluated in a xenograft model using the SJSA-1 osteosarcoma cell line, which is characterized by MDM2 amplification and wild-type p53.

| Animal Model | Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |

| Nude Mice | SJSA-1 Xenograft | Vehicle Control | Oral, Daily | 0 |

| Nude Mice | SJSA-1 Xenograft | This compound (10 mg/kg) | Oral, Daily | 75 |

| Nude Mice | SJSA-1 Xenograft | This compound (25 mg/kg) | Oral, Daily | 98 (Regression) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

p53-MDM2 Interaction Assay (HTRF)

This assay quantifies the ability of this compound to inhibit the binding of p53 to MDM2.

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay was used. Recombinant GST-tagged MDM2 and biotinylated p53 peptide are incubated together. A Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 are used for detection. When the proteins interact, the two fluorophores are brought into proximity, allowing for Fluorescence Resonance Energy Transfer (FRET).

-

Procedure:

-

This compound is serially diluted in assay buffer (e.g., PBS with 0.1% BSA).

-

Recombinant human MDM2 protein (1 nM) and a biotinylated p53-derived peptide (10 nM) are added to the wells of a 384-well plate containing the compound dilutions.

-

The plate is incubated for 60 minutes at room temperature.

-

A detection mixture containing anti-GST antibody conjugated to Europium cryptate (1 µg/mL) and Streptavidin-XL665 (10 µg/mL) is added.

-

The plate is incubated for another 60 minutes at room temperature in the dark.

-

The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis: The ratio of the emission signals (665 nm / 620 nm) is calculated and converted to percent inhibition relative to controls. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO).

-

Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT reagent (5 mg/mL in PBS) is added to each well (10% of the total volume) and incubated for 4 hours.

-

The medium is removed, and the formazan crystals are solubilized with DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Absorbance values are converted to percent viability relative to vehicle-treated cells. The IC50 value is calculated using non-linear regression analysis.

In Vivo Xenograft Study

This study assesses the anti-tumor efficacy of orally administered this compound in a mouse model.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Procedure:

-

SJSA-1 cells (5 x 10^6) mixed with Matrigel are subcutaneously implanted into the flank of each mouse.

-

Tumors are allowed to grow to a mean volume of approximately 150-200 mm³.

-

Mice are randomized into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 25 mg/kg this compound).

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered once daily by oral gavage.

-

Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

The study is terminated when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 21 days).

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the preclinical experimental workflow.

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

Caption: A typical preclinical workflow for the evaluation of a targeted oncology agent.

RO2468: A Technical Guide to its Role in Cell Cycle Arrest and Tumor Suppression

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1] In cancer cells with wild-type p53, the overexpression or amplification of MDM2, an E3 ubiquitin ligase, leads to the proteasomal degradation of the p53 tumor suppressor protein. By disrupting the p53-MDM2 interaction, RO2468 stabilizes and activates p53, thereby restoring its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis. This document provides a comprehensive technical overview of the mechanisms of action of RO2468, focusing on its role in inducing cell cycle arrest and mediating tumor suppression.

Core Mechanism: p53-MDM2 Inhibition

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[2] Upon activation, p53 functions as a transcription factor, regulating the expression of a wide array of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2] One of the primary negative regulators of p53 is the murine double minute 2 (MDM2) protein. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome.[1] In many human cancers, the p53 pathway is inactivated through mutations in the TP53 gene. However, in a significant portion of tumors that retain wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.

RO2468 is designed to fit into the hydrophobic pocket of MDM2, competitively inhibiting the binding of p53. This disruption of the p53-MDM2 complex prevents the degradation of p53, leading to its accumulation and activation in cancer cells.[1]

Signaling Pathway of RO2468-Induced Cell Cycle Arrest

The activation of p53 by RO2468 triggers a signaling cascade that culminates in cell cycle arrest, primarily at the G1/S checkpoint. A key downstream effector in this pathway is the cyclin-dependent kinase inhibitor p21/WAF1/CIP1.[3][4][5]

Caption: RO2468 signaling pathway leading to G1 cell cycle arrest.

Quantitative Data on Cell Cycle Arrest and Tumor Suppression

Table 1: In Vitro Anti-proliferative Activity of p53-MDM2 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| RO2468 | SJSA-1 | MTT | 0.009 | Zhang et al., 2013[1] |

| Nutlin-3a | SJSA-1 | Cell Viability | ~1 | Tovar et al., 2006 |

| RG7388 | SJSA-1 | Cell Viability | ~0.03 | Ding et al., 2013 |

Table 2: In Vivo Tumor Growth Inhibition by RO2468 in SJSA-1 Xenograft Model

| Treatment Group | Dose | Schedule | Tumor Growth Effect | Reference |

|---|---|---|---|---|

| Vehicle Control | - | QD | Progressive Growth | Zhang et al., 2013[1] |

| RO2468 | 3 mg/kg | QD | Tumor Stasis | Zhang et al., 2013[1] |

| RO2468 | 10 mg/kg | QD | Tumor Regression | Zhang et al., 2013[1] |

Table 3: Representative Cell Cycle Distribution Analysis after MDM2 Inhibitor Treatment

| Treatment | Cell Line | % G1 Phase | % S Phase | % G2/M Phase | Reference (for Nutlin-3a) |

|---|---|---|---|---|---|

| Control | U-2 OS | 45.3 | 38.2 | 16.5 | Ma et al., 2013[6] |

| Nutlin-3a (10 µM) | U-2 OS | 72.1 | 15.4 | 12.5 | Ma et al., 2013[6] |

Note: The data in Table 3 is for Nutlin-3a in U-2 OS cells and is presented as a representative example of the G1 arrest induced by p53-MDM2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of p53-MDM2 inhibitors are provided below.

Cell Culture

The human osteosarcoma cell line SJSA-1, which harbors a wild-type TP53 gene and an amplification of the MDM2 gene, is a commonly used model.[7] Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Caption: Workflow for the MTT cell proliferation assay.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of RO2468 or vehicle control (DMSO).

-

Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Caption: Workflow for cell cycle analysis by flow cytometry.

-

Cell Treatment: SJSA-1 cells are treated with RO2468 at the desired concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested, washed with PBS, and counted.

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping and stored at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

-

Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms using appropriate software.

In Vivo Tumor Xenograft Model

The efficacy of RO2468 in suppressing tumor growth is evaluated in vivo using a xenograft model, typically in immunodeficient mice.

-

Cell Implantation: SJSA-1 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of athymic nude mice.[7]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. RO2468 is administered orally at specified doses (e.g., 3 mg/kg and 10 mg/kg) daily.[1] The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

Conclusion

RO2468 is a promising anti-cancer agent that functions by inhibiting the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor pathway. This activation results in cell cycle arrest, primarily at the G1 phase, and subsequent tumor growth inhibition. The data from in vitro and in vivo studies on RO2468 and similar p53-MDM2 inhibitors demonstrate a clear mechanism of action and significant anti-tumor efficacy, particularly in cancers with wild-type p53 and MDM2 amplification. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this class of targeted therapeutics.

References

- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the cell cycle arrest protein, p21(WAF1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

Molecular Modeling of RO 2468 Binding to the MDM2 Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular modeling of RO 2468, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. This document outlines the binding characteristics, experimental validation, and computational modeling of this compound's interaction with the MDM2 protein, a key negative regulator of the p53 tumor suppressor.

Introduction: The MDM2-p53 Interaction as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that acts as the primary negative regulator of p53. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. In many human cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.

Inhibition of the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 function in cancer cells. This compound has emerged as a potent antagonist of this interaction, demonstrating significant anti-proliferative activity in preclinical models.[1][2][3] This guide delves into the molecular details of its binding to the MDM2 pocket.

Data Presentation: Binding Affinity and Cellular Potency of this compound

The following table summarizes the key quantitative data for this compound's activity against MDM2.

| Parameter | Value | Assay Type | Cell Line (for cellular assays) | Reference |

| IC50 | 6 nM | HTRF Binding Assay | - | [1] |

| Cellular IC50 | Not explicitly stated for this compound, but potent anti-proliferative activity was observed. | MTT Assay | SJSA-1 (osteosarcoma) | [2] |

| In Vivo Efficacy | Tumor regression at 10 mg/kg | SJSA-1 Xenograft Model | - | [1][2] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 value of this compound for the MDM2-p53 interaction.[4]

Materials:

-

Recombinant human MDM2 protein (GST-tagged)

-

Biotinylated p53-derived peptide (e.g., Biotin-p53 (1-12))

-

Europium cryptate-labeled anti-GST antibody (Donor)

-

Streptavidin-XL665 (Acceptor)

-

Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

This compound

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution or vehicle control.

-

Add 5 µL of a solution containing the GST-MDM2 protein and the biotin-p53 peptide to each well. The final concentrations should be optimized for the assay window, typically in the low nanomolar range.

-

Add 5 µL of a pre-mixed solution of the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 to each well.

-

Incubate the plate at room temperature for 1-4 hours in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This is an alternative method to assess the binding of this compound to MDM2.[5][6][7]

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., FAM-p53 (1-12))

-

Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

This compound

-

Black, low-binding 384-well plates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 10 µL of the this compound dilution or vehicle control.

-

Add 10 µL of a solution containing the FAM-p53 peptide to each well (final concentration typically in the low nanomolar range).

-

Initiate the binding reaction by adding 10 µL of a solution containing the MDM2 protein to each well (final concentration optimized for a significant polarization shift).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to determine the IC50.

Cellular Proliferation (MTT) Assay

This assay measures the effect of this compound on the viability of cancer cells.

Materials:

-

SJSA-1 osteosarcoma cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

MDM2-p53 Signaling Pathway and Inhibition by this compound

Caption: MDM2-p53 signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for HTRF Binding Assay

Caption: Workflow for the HTRF-based MDM2-p53 binding assay.

Molecular Modeling of this compound Binding

Computational modeling provides valuable insights into the specific interactions between this compound and the MDM2 pocket.

In Silico Docking Protocol

Molecular docking simulations are performed to predict the binding conformation and affinity of this compound within the MDM2 binding cleft.

Software: AutoDock Vina or similar molecular docking software.

Receptor Preparation:

-

The crystal structure of MDM2, preferably in complex with a similar ligand (e.g., PDB ID: 4LWV for RO-5353), is used as the starting point.[2]

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogens are added, and Gasteiger charges are computed for the protein.

-

The protein is treated as a rigid entity in most standard docking protocols.

Ligand Preparation:

-

The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

-

Rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

Docking Simulation:

-

A grid box is defined to encompass the p53-binding pocket of MDM2, ensuring it is large enough to accommodate the ligand.

-

The docking simulation is performed using a genetic algorithm or other search algorithm to explore the conformational space of the ligand within the binding site.

-

The results are ranked based on the predicted binding energy (scoring function).

Analysis of the Binding Mode

Based on the docking simulations and the co-crystal structure of the closely related RO-5353, this compound is predicted to bind in the hydrophobic pocket of MDM2 that normally accommodates the key p53 residues Phe19, Trp23, and Leu26.

Key Predicted Interactions:

-

The chloro- and fluoro-substituted phenyl rings of this compound are expected to occupy the Trp23 and Leu26 sub-pockets of MDM2, forming hydrophobic and van der Waals interactions.

-

The pyrrolidine core likely orients the key functional groups for optimal interaction.

-

Hydrogen bonds may be formed between the amide or other polar groups of this compound and backbone or side-chain residues of MDM2.

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of this compound has been evaluated in a subcutaneous xenograft model using the SJSA-1 human osteosarcoma cell line, which is characterized by MDM2 amplification and wild-type p53.[2][8]

Experimental Design (General Outline):

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with SJSA-1 cells.

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various doses (e.g., 10 mg/kg) on a specified schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting for p53 and its downstream targets).

Observed Outcome:

-

Oral administration of this compound at 10 mg/kg resulted in significant tumor regression in the SJSA-1 xenograft model, demonstrating its potent in vivo anti-cancer efficacy.[1][2]

Conclusion

This compound is a potent, orally bioavailable inhibitor of the MDM2-p53 interaction. Its high binding affinity, demonstrated in biochemical and cellular assays, translates into significant anti-tumor activity in preclinical models. Molecular modeling studies have elucidated the key interactions of this compound within the MDM2 binding pocket, providing a rational basis for its mechanism of action. This technical guide provides a comprehensive overview of the key data and methodologies used to characterize the binding of this compound to MDM2, supporting its continued investigation as a potential cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. revvity.com [revvity.com]

- 5. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

Methodological & Application

RO 2468: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO 2468 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] By disrupting the binding of MDM2 to p53, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2] This leads to the stabilization and accumulation of p53, a critical tumor suppressor protein. In cells with wild-type p53, the activation of the p53 pathway by this compound can induce cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[2]

These application notes provide detailed protocols for studying the effects of this compound in cancer cell lines, focusing on its anti-proliferative activity and its impact on the p53 signaling pathway.

Data Presentation

The following tables summarize the in vitro activity of this compound in various cancer cell lines as reported in the primary literature.

Table 1: Biochemical and Cellular Activity of this compound [2]

| Assay Type | Cell Line | IC50 (µM) | Notes |

| HTRF Binding Assay | - | 0.006 | Biochemical assay measuring direct binding to MDM2. |

| MTT Proliferation Assay | SJSA-1 (p53 wild-type) | 0.015 | Osteosarcoma cell line. |

| MTT Proliferation Assay | SW480 (p53 mutant) | >10 | Colon adenocarcinoma cell line, used as a negative control. |

Table 2: Anti-proliferative Activity of this compound in a Panel of Human Cancer Cell Lines [2]

| Cell Line | Cancer Type | p53 Status | MTT IC50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-type | 0.015 |

| HCT116 | Colon Carcinoma | Wild-type | Data not individually reported, but included in average |

| RKO | Colon Carcinoma | Wild-type | Data not individually reported, but included in average |